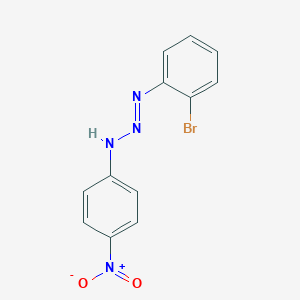

3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene, also known as BrNPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazenes, which are known for their ability to undergo photochemical reactions and release nitrogen gas. BrNPT has been shown to exhibit interesting properties such as photochromism, fluorescence, and phototoxicity, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene is dependent on its photochemical properties. Upon exposure to light, this compound can undergo photoisomerization or photooxidation, leading to the generation of reactive species such as singlet oxygen or free radicals. These reactive species can cause damage to cellular components, leading to cell death or other biological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In photochromic materials, this compound has no known biological effects. In fluorescent probes, the conjugation of this compound with a biomolecule can affect its biological activity. In photodynamic therapy, the concentration of this compound used can affect its selectivity and efficacy in inducing cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene in lab experiments include its well-established synthesis method, its photochemical properties, and its potential applications in various fields of research. The limitations of using this compound include its potential toxicity, its sensitivity to light and other environmental factors, and the need for specialized equipment and expertise to handle and analyze its photochemical properties.

Future Directions

For research on 3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene include the development of new synthesis methods and modifications to improve its properties and applications. The use of this compound in photochromic materials, fluorescent probes, and photodynamic therapy could be further explored to optimize its performance and selectivity. The potential for using this compound in other fields of research, such as materials science and catalysis, could also be investigated. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields of science.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene involves the reaction of 2-bromoaniline and 4-nitrobenzene diazonium salt in the presence of a reducing agent such as sodium sulfite. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The synthesis of this compound has been well-established in the literature, and several modifications have been reported to improve the yield and purity of the product.

Scientific Research Applications

3-(2-Bromophenyl)-1-{4-nitrophenyl}-1-triazene has been used in several scientific research applications, including photochromic materials, fluorescent probes, and photodynamic therapy. In photochromic materials, this compound can undergo reversible photoisomerization upon exposure to light, leading to a change in color or optical properties. This property has been exploited in the development of photochromic coatings, sensors, and optical data storage devices.

In fluorescent probes, this compound can be used as a molecular probe for imaging biological systems. By conjugating this compound with a biomolecule of interest, such as a protein or DNA, the resulting conjugate can be used to visualize the localization and dynamics of the biomolecule in living cells. This application has been demonstrated in several studies, including the imaging of protein-protein interactions and DNA damage.

In photodynamic therapy, this compound can be used as a photosensitizer to induce cell death in cancer cells. Upon exposure to light, this compound can generate reactive oxygen species that can cause damage to cellular components, leading to cell death. This application has shown promising results in preclinical studies, and further research is needed to evaluate its potential for clinical use.

properties

Molecular Formula |

C12H9BrN4O2 |

|---|---|

Molecular Weight |

321.13 g/mol |

IUPAC Name |

N-[(2-bromophenyl)diazenyl]-4-nitroaniline |

InChI |

InChI=1S/C12H9BrN4O2/c13-11-3-1-2-4-12(11)15-16-14-9-5-7-10(8-6-9)17(18)19/h1-8H,(H,14,15) |

InChI Key |

HAJLRFNHJKMKMR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |

Canonical SMILES |

C1=CC=C(C(=C1)N=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)

![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)

![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)

![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)